![molecular formula C21H13FN2O4S B2360952 1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-50-9](/img/structure/B2360952.png)
1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13FN2O4S and its molecular weight is 408.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Materials
A novel alcohol-soluble n-type conjugated polyelectrolyte featuring a diketopyrrolopyrrole (DPP) backbone, used as an electron transport layer in inverted polymer solar cells, shows potential applications due to its high conductivity and electron mobility. The enhanced power conversion efficiency demonstrates its utility in optoelectronic devices (Hu et al., 2015).
Organic Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives were synthesized under mild conditions. Their optical properties, including red-shifted absorption and emission bands with increased electron donating strength, suggest potential applications in novel organic optoelectronic materials and biological systems, thanks to their water solubility (Zhang et al., 2014).
Organic Solar Cells
The development of a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor using diketopyrrolopyrrole as terminal functionalities achieved a high efficiency in organic solar cells. Its promising optoelectronic properties and high electron mobility highlight its applicability in solar energy conversion (Gupta et al., 2017).
Photophysical Properties
A study on deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units revealed their potential for use in optoelectronic applications. These polymers show strong fluorescence and are soluble in common organic solvents, making them suitable for various electronic applications (Welterlich et al., 2012).
Enhanced Conductivity in Organic Devices
A study on PEDOT:PSS doped with dopamine semiquinone radical demonstrated enhanced conductivity and work function, leading to improved performance in organic solar cells. This suggests its applicability in enhancing the performance of organic electronic devices (Zeng et al., 2020).
Luminescent Polymers
Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit were synthesized and found to exhibit strong fluorescence. Their solubility in organic solvents and strong photoluminescent properties indicate potential for use in electronic applications (Zhang & Tieke, 2008).
Synthetic Methodology
Research on the synthesis of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and pyrazolones highlights efficient synthetic procedures for producing these compounds with broad applicability in various fields (Vydzhak et al., 2021).
Two-Photon Absorbing Derivatives
The synthesis and study of new diketopyrrolopyrrole derivatives exhibiting two-photon absorption revealed their potential in applications like stimulated emission and ultrafast spectroscopy, which are crucial in advanced photonic technologies (Zadeh et al., 2015).
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4S/c1-27-13-5-6-14-15(10-13)28-19-16(18(14)25)17(11-3-2-4-12(22)9-11)24(20(19)26)21-23-7-8-29-21/h2-10,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSXBZZTKLPYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=NC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
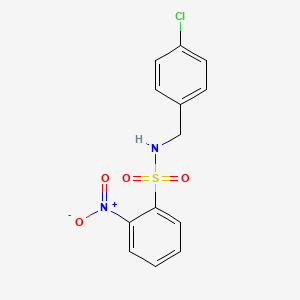

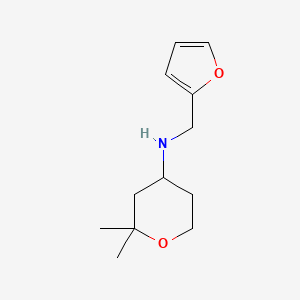
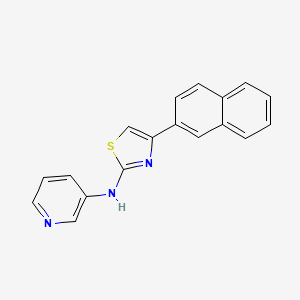
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2360875.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2360877.png)


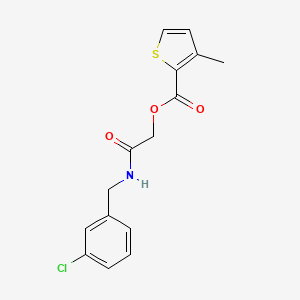
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)
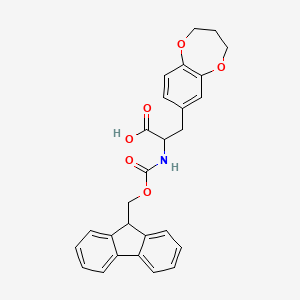
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)
